molecular formula C9H6O5 B3055048 7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one CAS No. 62869-57-2

7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one

Cat. No.: B3055048
CAS No.: 62869-57-2
M. Wt: 194.14 g/mol
InChI Key: OMWWLAWOSZODOO-UHFFFAOYSA-N
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Description

7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an isobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one typically involves the use of commercially available starting materials such as sesamol and 1,2,4,5-tetrachlorobenzene . The core unit can be prepared through a series of reactions, including lithiation and subsequent derivatization to adjust the photophysical properties as desired .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, apoptosis, or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one is unique due to its specific structural features and the combination of a dioxolo ring with an isobenzofuran core. This unique structure imparts distinct photophysical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

62869-57-2

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

IUPAC Name

5-hydroxy-5H-furo[3,4-f][1,3]benzodioxol-7-one

InChI

InChI=1S/C9H6O5/c10-8-4-1-6-7(13-3-12-6)2-5(4)9(11)14-8/h1-2,8,10H,3H2

InChI Key

OMWWLAWOSZODOO-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(OC3=O)O

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(OC3=O)O

Origin of Product

United States

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